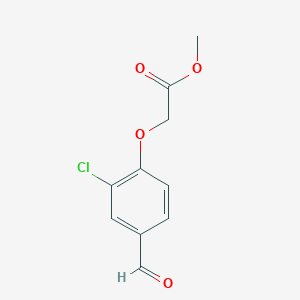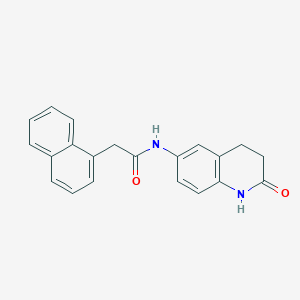
2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic molecule that has attracted interest in medicinal chemistry due to its structural complexity and potential biological activities. While specific literature directly addressing this compound is limited, related compounds have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines, highlighting the relevance of such structures in drug development (Chen et al., 2013).
Synthesis Analysis
The synthesis of compounds similar to 2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide often involves multi-step organic reactions, including condensation and cyclization processes. For instance, novel 1,2,3,4-tetrahydroquinazoline oximes have been synthesized from condensation reactions, demonstrating the synthetic routes available for creating complex molecules involving naphthalene and quinoline derivatives (Şirikci et al., 2012).
Molecular Structure Analysis
Structural analysis of related compounds has been conducted using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry, to confirm the molecular formulae and elucidate the structure of complex molecules, such as those containing naphthalene and quinoline units (Gouda et al., 2022).
Chemical Reactions and Properties
Compounds with similar structural frameworks undergo a range of chemical reactions, including oxidation and cyclization, which are pivotal for their biological activities. For example, oxidation reactions involving azines have been explored for the synthesis of related molecules, indicating the chemical reactivity of such compounds (Malkova et al., 2014).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystal structure, can be determined through analytical techniques. Studies often involve X-ray crystallography to understand the molecular and crystal structure, providing insights into the compound's physical characteristics (Asiri et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be assessed through experimental and computational methods. DFT calculations, for instance, are used to predict the chemical behavior and stability of compounds. These analyses offer valuable information on the electronic structure and potential reactivity of molecules (Gouda et al., 2022).
科学的研究の応用
Antiproliferative Activities
A study conducted by Chen et al. (2013) synthesized certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds were evaluated in vitro for their antiproliferative activities against a panel of human cancer cell lines. Among these, a derivative exhibited significant activity against nasopharyngeal carcinoma cell lines, indicating the potential for cancer therapeutic applications Chen et al., 2013.
Chemical Synthesis and Reactivity
The research conducted in the past has also explored the chemical synthesis and reactivity of compounds structurally related to 2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. For instance, Moustafa et al. (1975) investigated the synthesis of benzoquinolines and benzacridines, which are structurally similar, indicating the compound's relevance in facilitating the synthesis of complex heterocyclic compounds Moustafa et al., 1975.
Catalytic Applications
In another study, Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of derivatives involving naphthalene and tetrahydroquinoline components under ultrasound irradiation. This highlights the compound's utility in developing efficient synthetic methodologies for organic compounds Mokhtary & Torabi, 2017.
Sensor Development
Roy et al. (2016) developed a ratiometric chemosensor based on a naphthalene-quinoline conjugate, showcasing the application of this compound in sensor technology. This sensor was capable of detecting Al3+ ions with high selectivity and sensitivity, indicating its potential in environmental monitoring and analytical chemistry Roy et al., 2016.
特性
IUPAC Name |
2-naphthalen-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-11-8-16-12-17(9-10-19(16)23-20)22-21(25)13-15-6-3-5-14-4-1-2-7-18(14)15/h1-7,9-10,12H,8,11,13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNBSEWBBRUKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

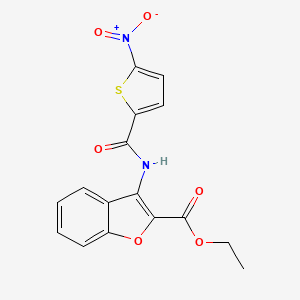
![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)
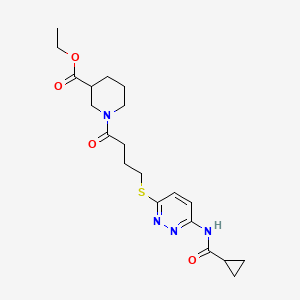
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)
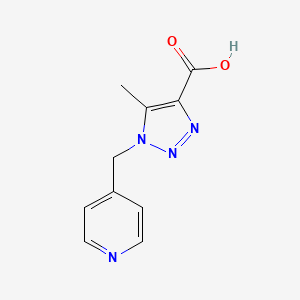
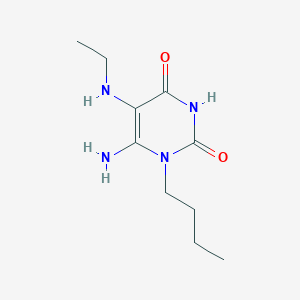
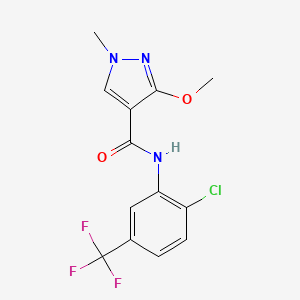
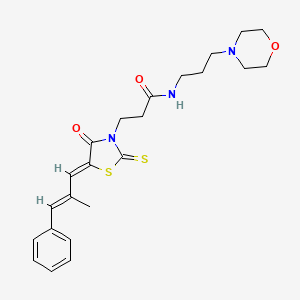
![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)
